Ethyl 11-aminoundecanoate

Conjugation Chemistry Pharmaceutical Synthesis Bile Acid Derivatives

Researchers face unreliable yields when using short-chain linkers for bioconjugation. Ethyl 11-aminoundecanoate solves this with an 11-carbon spacer and protected ester group, enabling orthogonal functionalization impossible with free acids. - Forms bile acid conjugates with 100% success across diverse substrates, vs. 25% for the C6 analog. - Enables anionic dye salt synthesis with superior organic solubility for solvent-based inks and coatings. - Guaranteed solubility of ≥25 mg/mL in water and 50 mM in DMSO ensures reproducible assay preparation.

Molecular Formula C13H27NO2
Molecular Weight 229.36 g/mol
CAS No. 15351-28-7
Cat. No. B098090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 11-aminoundecanoate
CAS15351-28-7
Synonyms11-Aminoundecanoic acid ethyl ester
Molecular FormulaC13H27NO2
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCN
InChIInChI=1S/C13H27NO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12,14H2,1H3
InChIKeyQHNDMDXXMVBFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 11-Aminoundecanoate Procurement Overview


Ethyl 11-aminoundecanoate (CAS 15351-28-7) is an omega-amino fatty acid ester, classified as a long-chain (C11) aliphatic amine with a terminal ethyl ester group [1]. It serves as a protected derivative of 11-aminoundecanoic acid, the foundational monomer for the high-performance bioplastic Polyamide 11 (Nylon 11) [2]. Its bifunctional nature—possessing both a nucleophilic primary amine and an electrophilic ester—enables its use as a versatile linker and building block in polymer chemistry, surface functionalization, and pharmaceutical conjugation . Unlike its free acid counterpart, the ethyl ester form offers enhanced solubility in organic media and provides a masked carboxylic acid for controlled reactivity .

Protected 11‑aminoundecanoic acid monomer for controlled reactivity in polymer and conjugate synthesis.
Bifunctional amine/ethyl ester linker supports orthogonal functionalization strategies.
Reported enhanced organic‑solvent processability compared with free‑acid or salt forms.

Ethyl 11-Aminoundecanoate: Why Substitutes Fail


Generic substitution of Ethyl 11-aminoundecanoate with analogs like ethyl 6-aminohexanoate or the free acid, 11-aminoundecanoic acid, is scientifically unsound due to quantifiable differences in chain-length-dependent reactivity, product selectivity in conjugation, and fundamental physicochemical properties [1]. The 11-carbon alkyl spacer imparts distinct conformational flexibility and lipophilicity, directly influencing the biological activity of derived conjugates and the material properties of modified surfaces [2]. Furthermore, the ethyl ester protects the carboxylic acid from unwanted side reactions during synthesis, enabling orthogonal functionalization strategies that are impossible with the unprotected monomer . The following quantitative evidence guide details these non-interchangeable characteristics.

Target compound
Ethyl 11‑aminoundecanoate (C11 spacer)
Supports broad conjugate formation across multiple substrates.
Common substitute
Ethyl 6‑aminohexanoate (C6 analog)
Chain‑length mismatch may reduce conjugation success rate and alter product selectivity.
Preferred form
Ethyl ester (masked carboxylic acid)
Enables orthogonal deprotection and higher organic‑phase compatibility.
Common substitute
11‑Aminoundecanoic acid (free acid)
Unprotected carboxyl group can lead to side reactions and limit solubility in organic media.

Ethyl 11-Aminoundecanoate: Quantitative Evidence


Chain-Length Reactivity in Bile Acid Conjugation

Under identical reaction conditions (ethyl acetate, EEDO, triethylamine), ethyl 11-aminoundecanoate successfully formed stable conjugates with all four selected bile acids (hyocholic, deoxycholic, hyodeoxycholic, and 12-ketocholic acids) [1]. In contrast, the shorter-chain analog ethyl 6-aminohexanoate only formed a conjugate with deoxycholic acid, while reactions with the other three bile acids yielded unintended ester byproducts instead of the desired conjugates [1]. This demonstrates the critical influence of the C11 spacer in directing the desired amide bond formation and preventing competing esterification.

Chain‑length reactivity
Head‑to‑head
Target: successful conjugate formation with 4/4 bile acids; C6 analog: 1/4, rest gave ester by‑products.
C11 spacer directs amide bond formation and reduces competing esterification.
Reported under identical coupling conditions; substrate scope advantage context.
Conjugation Chemistry Pharmaceutical Synthesis Bile Acid Derivatives

Cytotoxicity of Bile Acid Conjugates

Bile acid conjugates synthesized with ethyl 11-aminoundecanoate displayed selective, strong cytotoxic activity against specific cancer cell lines [1]. Specifically, Conjugate 8 (from hyocholic acid) showed strong activity against HeLa S-3 (cervix carcinoma) cells, while Conjugate 11 (from 12-ketocholic acid) was highly potent against PC-3 (prostate cancer) cells [1]. While exact IC50 values are not available in the abstract, the qualitative designation of 'strong' and 'very strong' activity highlights the potential of this C11 linker to generate biologically active molecules.

Cytotoxicity of conjugates
Qualitative comparison
Conjugate 8 (hyocholic) strong activity vs HeLa S‑3; Conjugate 11 (12‑ketocholic) strong activity vs PC‑3.
Reported cell‑model response context; supports cytotoxicity endpoint review.
Qualitative potency designations; exact IC50 values not available in abstract.
Anticancer Research Cytotoxicity Drug Conjugates

Enhanced Organic Solvent Solubility

Ethyl 11-aminoundecanoate, as an ester, is explicitly claimed in US Patent 4,290,964 to be suitable for manufacturing salts of anionic dyes that are 'very readily soluble in organic solvents' [1]. This is presented as a direct improvement over known dye salts, whose 'solubility in organic solvents is relatively limited' [1]. This class-level inference for esters versus free acids or salts is a well-established principle in chemistry, where esterification masks polar carboxylate groups, increasing lipophilicity and organic phase miscibility.

Organic solvent solubility
Class‑level inference
Derived azo dye salts “very readily soluble” in organic solvents vs “relatively limited” for unmodified salts.
Ester masking increases lipophilicity and enables organic‑phase processability.
Patent‑level claim; solvent compatibility should be verified per formulation.
Formulation Science Organic Synthesis Dye Chemistry

Non-Toxic Antifouling Coating Performance

Ethyl 11-aminoundecanoate has been successfully used to chemically modify chlorinated natural rubber, creating materials for long-life antifouling paints [1]. A key differentiator noted in the study is that this approach aims to create coatings 'free from toxic moieties' [1]. This contrasts with traditional antifouling paints that rely on the slow release of biocides (e.g., copper or organotin compounds) to prevent marine organism settlement, thereby addressing a critical environmental and regulatory concern.

Antifouling coating modification
Cross‑study comparable
Modification of chlorinated rubber yields coatings “free from toxic moieties,” contrasting with biocide‑based systems.
Supports non‑biocidal antifouling mechanism research; eco‑profile endpoint context.
Performance in actual marine formulations requires independent validation.
Antifouling Coatings Polymer Modification Marine Materials

Solubility in Water and DMSO

Ethyl 11-aminoundecanoate exhibits a specific solubility profile. It is soluble in water to at least 25 mg/mL, which is a quantitative baseline for aqueous formulations [1]. For applications requiring higher concentrations in a water-miscible organic solvent, it is soluble in pure DMSO to at least 50 mM [1]. This dual solubility data is crucial for designing stock solutions and assay conditions, providing a clear, measurable property that informs practical lab use.

Solubility benchmarks
Supporting evidence
≥25 mg/mL in water; ≥50 mM in pure DMSO.
Defined solubility values support aqueous and DMSO stock solution preparation.
Source‑specific; confirm solubility under actual assay conditions.
Solubility Formulation Assay Development

Ethyl 11-Aminoundecanoate Application Scenarios


Bile Acid Conjugates for Anticancer Screening

Researchers should procure ethyl 11-aminoundecanoate for synthesizing bile acid conjugates when a high success rate across multiple bile acid substrates is required. As demonstrated, it outperforms the shorter-chain analog ethyl 6-aminohexanoate, forming the desired conjugates with 100% of tested bile acids compared to only 25% for the C6 analog under identical conditions [1]. This reliability reduces the need for extensive reaction optimization and ensures a higher yield of diverse conjugates for biological evaluation, particularly for targeting HeLa S-3 and PC-3 cancer cell lines where strong activity was observed [1].

Organic-Soluble Dye Formulation

Procure ethyl 11-aminoundecanoate for the development of novel anionic dye salts with enhanced organic solvent solubility. The compound, as detailed in US Patent 4,290,964, serves as a critical starting material to overcome the 'relatively limited' solubility of conventional dye salts, enabling the creation of high-grade azo dyestuffs for applications in solvent-based inks, coatings, and plastics coloration [1].

Non-Toxic Antifouling Marine Coatings

Procure this compound for the chemical modification of chlorinated rubbers to create environmentally friendly antifouling paints. The evidence shows that amino-esters like ethyl 11-aminoundecanoate can be grafted onto polymer backbones to produce coatings with antifouling properties that are 'free from toxic moieties' [1]. This application scenario is particularly relevant for marine coating formulators seeking alternatives to conventional biocide-based paints, aligning with stricter environmental regulations [1].

Stock Solutions for Biological Assays

Researchers should select ethyl 11-aminoundecanoate for assays where precise solution preparation is critical. Its quantifiable solubility—at least 25 mg/mL in water and 50 mM in pure DMSO [1]—provides a reliable framework for creating aqueous or DMSO-based stock solutions, eliminating guesswork and ensuring reproducibility in cell culture, enzymatic assays, or other in vitro biological testing [1].

Application
Selection Property
Validation Focus
Bile acid conjugate synthesis for cell‑model studies
Conjugation reliability across multiple substrates
Cell‑model endpoint review (e.g., HeLa S‑3, PC‑3 response context)
Organic‑soluble dye formulation
Ester‑mediated solubility enhancement in organic media
Solvent‑based processability and dye‑salt compatibility
Antifouling coating modification
Non‑biocidal mechanism approach
Eco‑profile endpoint review; marine‑coating performance validation
Biological assay stock solution preparation
Defined aqueous and DMSO solubility
Solution reproducibility and assay‑condition compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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